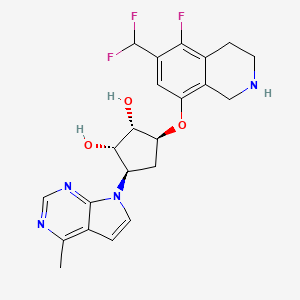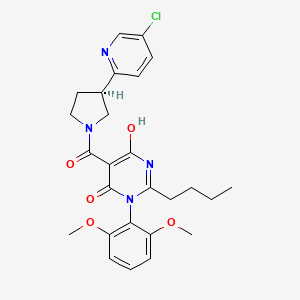
Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown potential as a novel gastrointestinal prokinetic agent for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation . Motilin is a gastrointestinal hormone that regulates gastrointestinal motility by binding to the motilin receptor, which is expressed on smooth muscle cells in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-3801b involves the preparation of N-methylanilide derivatives. The key steps include the formation of the N-methylanilide structure and subsequent functionalization to achieve the desired pharmacological properties . Specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for DS-3801b are not widely available in the public domain. it is likely that the production involves large-scale synthesis of the N-methylanilide derivatives followed by purification and formulation processes to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
DS-3801b undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups present in DS-3801b, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions involving DS-3801b include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the target functional group .
Major Products Formed
The major products formed from these reactions are typically derivatives of DS-3801b with modified functional groups. These derivatives can exhibit different pharmacological properties and may be used for further research and development .
Scientific Research Applications
DS-3801b has several scientific research applications, including:
Mechanism of Action
DS-3801b exerts its effects by acting as an agonist of the motilin receptor (GPR38). Motilin is a 22-amino-acid gastrointestinal hormone that regulates gastrointestinal motility by binding to the motilin receptor expressed on smooth muscle cells in the gastrointestinal tract . By activating the motilin receptor, DS-3801b enhances gastrointestinal motility, making it a potential treatment for conditions like gastroparesis and chronic constipation .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist but has a different chemical structure and additional antibiotic properties.
Azithromycin: Another macrolide antibiotic with motilin receptor agonist activity, used for its prokinetic effects in addition to its antibacterial properties.
Uniqueness of DS-3801b
DS-3801b is unique in that it is a non-macrolide agonist of the motilin receptor, unlike erythromycin and azithromycin, which are macrolide antibiotics. This distinction makes DS-3801b a promising candidate for the development of gastrointestinal prokinetic agents without the antibiotic-related side effects .
Properties
CAS No. |
1369412-66-7 |
|---|---|
Molecular Formula |
C28H39N3O3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H39N3O3/c1-20-15-25(10-7-24(20)18-31-14-13-29-21(2)17-31)30(3)28(33)23-8-11-26(12-9-23)34-27-6-4-5-22(16-27)19-32/h4-7,10,15-16,21,23,26,29,32H,8-9,11-14,17-19H2,1-3H3/t21-,23?,26?/m0/s1 |
InChI Key |
XCVUPJBVKKACQB-ZMWWRJPQSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)



![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
![4,5,6,7-Tetrachloro-2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B10827828.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
![4-[5-[2-[1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid](/img/structure/B10827837.png)


![(3E,5E,7E,9S,10S,11E,13E,17R,18R,20R)-20-[(S)-[(2S,3S,4R,5S,6S)-2,4-dihydroxy-6-[(2S)-2-[(2S,4R,5R,6R)-4-hydroxy-5-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827851.png)

